N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide, also known as ESI-09, is a small molecule inhibitor that targets RAC GTPases. RAC GTPases are a family of small GTPases that are involved in cell signaling pathways, including cytoskeletal dynamics, cell migration, and cell proliferation. ESI-09 has been shown to inhibit RAC GTPases in vitro and in vivo, making it a potential therapeutic target for a variety of diseases.
Wirkmechanismus
N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide works by inhibiting the activity of RAC GTPases, which are involved in a variety of cellular processes, including cytoskeletal dynamics, cell migration, and cell proliferation. RAC GTPases are activated by various signaling pathways, including those involving growth factors and cytokines. Once activated, RAC GTPases bind to and activate downstream effectors, leading to changes in cellular behavior. This compound blocks the activation of RAC GTPases, leading to a reduction in downstream signaling and cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound reduces cell migration and invasion, and inhibits RAC GTPase activity. In vivo studies have shown that this compound has antitumor effects, reduces inflammation, and reduces joint destruction in models of rheumatoid arthritis. This compound has also been shown to have effects on the immune system, including reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, this compound also has limitations. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. It is also a complex molecule that requires specialized equipment and expertise to synthesize.
Zukünftige Richtungen
There are several future directions for research involving N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide. One direction is to further explore its potential as a therapeutic target for cancer and inflammatory diseases. Another direction is to investigate its effects on other cellular processes and signaling pathways. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans. Overall, this compound is a promising compound with potential applications in a variety of fields, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide involves several steps, including the preparation of 3-ethoxyspiro[3.4]octan-1-ol and 4-ethyl-N-methylthiadiazole-5-carboxamide intermediates. These intermediates are then combined and reacted with various reagents to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide has been extensively studied in preclinical models, including in vitro and in vivo studies. In vitro studies have shown that this compound inhibits RAC GTPases and reduces cell migration and invasion. In vivo studies have shown that this compound has antitumor effects in various cancer models, including breast cancer and melanoma. This compound has also been studied in models of inflammatory diseases, such as rheumatoid arthritis, where it has been shown to reduce inflammation and joint destruction.
Eigenschaften
IUPAC Name |
N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-4-11-14(22-18-17-11)15(20)19(3)12-10-13(21-5-2)16(12)8-6-7-9-16/h12-13H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNAIIRIKTUHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N(C)C2CC(C23CCCC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.